molecular formula C20H15BrN2 B8162662 1-Benzyl-5-bromo-2-phenyl-1H-benzo[d]imidazole

1-Benzyl-5-bromo-2-phenyl-1H-benzo[d]imidazole

Cat. No. B8162662
M. Wt: 363.2 g/mol
InChI Key: UCRSTGRDIQTGFS-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-2-phenyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C20H15BrN2 and its molecular weight is 363.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmaceutical Synthesis and Drug Development : The compound has been noted for its role in synthesizing a range of biologically active derivatives. For instance, it's a key precursor in the synthesis of 4(5)-aryl-1H-imidazoles, which are valuable in creating selective compounds with potential pharmaceutical applications (Bellina et al., 2008). Additionally, certain 1H-benzo[d]imidazole derivatives exhibit significant antitumor activity against various cancer cell lines, suggesting their potential as anticancer agents (Liu et al., 2012).

  • Antimicrobial and Antitubercular Agents : Novel 1H-benzo[d]imidazole derivatives have demonstrated excellent tuberculostatic activity against strains like Mycobacterium tuberculosis and Mycobacterium bovis, potentially representing a new class of anti-tubercular agents (Gobis et al., 2015). Other synthesized imidazole derivatives show promising antimicrobial activity against organisms like Candida albicans (Narwal et al., 2012).

  • Materials Science and Electronics : Imidazole derivatives, including those related to 1-Benzyl-5-bromo-2-phenyl-1H-benzo[d]imidazole, are explored for their potential in electronics and material science due to their unique structures and thermal stability, which are crucial for applications in photovoltaics, photocatalysis, and electronic devices (Anand & Muthusamy, 2018).

  • Chemical Synthesis and Methodology : The compound is involved in the development of novel synthetic routes and methodologies. For instance, it's used in one-pot synthesis methods for creating complex molecules that have potential applications in organic synthesis and drug development (Sun et al., 2014).

  • Corrosion Inhibition : Some imidazole derivatives have shown significant corrosion inhibition efficiency on metals, which is vital in industrial applications to prevent material degradation (Prashanth et al., 2021).

properties

IUPAC Name

1-benzyl-5-bromo-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2/c21-17-11-12-19-18(13-17)22-20(16-9-5-2-6-10-16)23(19)14-15-7-3-1-4-8-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRSTGRDIQTGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

p-TsOH.H2O (311.7 mg, 1.606 mmol) was added to a DCM (50 ml) solution of N1-benzyl-4-bromobenzene-1,2-diamine (4451 mg, 16.06 mmol) and trimethyl orthobenzoate (3096 μl, 17.66 mmol) and the resulting mixture was stirred at rt under an atmosphere of Nitrogen for 40 h. The reaction mixture was then concentrated in vacuo to give a yellow solid which was triturated with 40% MeOH/water (375 mL), filtered, washed with saturated NaHCO3 (20 ml)+H2O (80 ml) twice and 40% MeOH/H2O (2×50 ml), and dried to give the title compound. 1H NMR (400 MHz, DMSO-d6) δ ppm=5.44 (s, 2 H), 7.05-7.08 (m, 3 H), 7.30-736 (m, 4 H), 7.44-7.50 (m, 3 H), 7.66-7.68 (m, 2 H) and 7.99 (dd, 1 H, J=0.4 & 1.6 Hz). MS(ES+): m/z 363.20 and 365.26[MH+].
Quantity
311.7 mg
Type
reactant
Reaction Step One
Quantity
4451 mg
Type
reactant
Reaction Step One
Quantity
3096 μL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

p-TsOH.H2O (311.7 mg, 1.606 mmol) was added to a DCM (50 ml) solution of N′-benzyl-4-bromobenzene-1,2-diamine (4451 mg, 16.06 mmol) and trimethyl orthobenzoate (3096 μl, 17.66 mmol) and the resulting mixture was stirred at rt under an atmosphere of Nitrogen for 40 h. The reaction mixture was then concentrated in vacuo to give a yellow solid which was triturated with 40% MeOH/water (375 mL), filtered, washed with saturated NaHCO3 (20 ml)+H2O (80 ml) twice and 40% MeOH/H2O (2×50 ml), and dried to give the title compound. 1H NMR (400 MHz, DMSO-d6) δ ppm=5.44 (s, 2 H, 7.05-7.08 (m, 3 H), 7.30-7.36 (m, 4 H), 7.44-7.50 (m, 3 H), 7.66-7.68 (m, 2 H) and 7.99 (dd, 1 H, J=0.4 & 1.6 Hz). MS (ES+): m/z 363.20 and 365.26 [MH+].
Quantity
311.7 mg
Type
reactant
Reaction Step One
Quantity
4451 mg
Type
reactant
Reaction Step One
Quantity
3096 μL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

p-TsOH-H2O (311.7 mg, 1.606 mmol) was added to a DCM (50 ml) solution of N1-benzyl-4-bromobenzene-1,2-diamine (4451 mg, 16.06 mmol) and trimethyl orthobenzoate (3096 μl, 17.66 mmol) and the resulting mixture was stirred at rt under an atmosphere of Nitrogen for 40 h. The reaction mixture was then concentrated in vacuo to give a yellow solid which was triturated with 40% MeOH/water (375 mL), filtered, washed with saturated NaHCO3 (20 ml)+H2O (80 ml) twice and 40% MeOH/H2O (2×50 ml), and dried to give the title compound. 1H NMR (400 MHz, DMSO-d6) δ ppm =5.44 (s, 2 H), 7.05-7.08 (m, 3 H), 7.30-7.36 (m, 4 H), 7.44-7.50 (m, 3 H), 7.66-7.68 (m, 2 H) and 7.99 (dd, 1 H, J=0.4 & 1.6 Hz). MS(ES+): m/z 363.20 and 365.26[MH+].
[Compound]
Name
p-TsOH-H2O
Quantity
311.7 mg
Type
reactant
Reaction Step One
Quantity
4451 mg
Type
reactant
Reaction Step One
Quantity
3096 μL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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